![molecular formula C12H12N2O4S B1271426 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid CAS No. 728918-51-2](/img/structure/B1271426.png)

2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

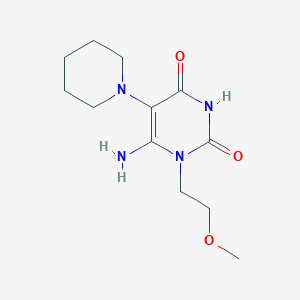

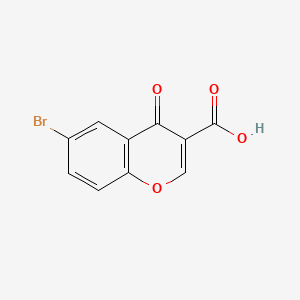

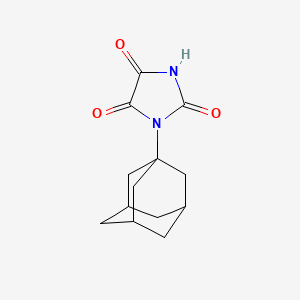

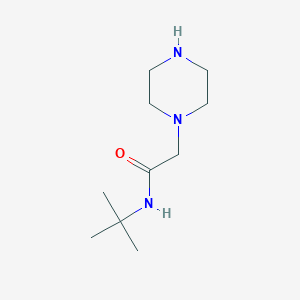

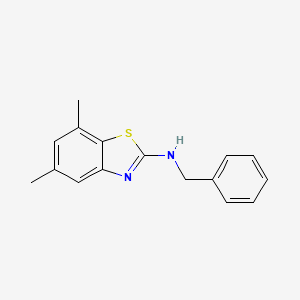

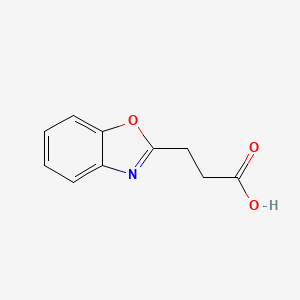

2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The compound of interest is structurally related to various thiazole derivatives that have been synthesized and studied for their potential biological activities, including fungicidal and antiviral properties .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the condensation of amino acids with other chemical entities. For instance, thiazolidine-2,4-dicarboxylic acid, a related compound, was synthesized from the condensation of glyoxylic acid with L(-)R-cysteine, which proceeded through an acid-catalyzed epimerization mechanism . Similarly, the synthesis of methyl 2-[2-(1-amino)ethenyl-bithiazolyl] thiazoline-4-carboxylate, an important partial skeleton of macrobicyclic peptide antibiotics, was achieved through a convenient synthetic route . These methods may provide insights into the synthesis of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid, although the specific synthesis details for this compound are not provided in the abstracts.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. The X-ray structure of a similar compound, 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one, was studied, revealing the existence of the compound as the 2-amino tautomer rather than the 2-imino tautomer . The vibrational spectra and ab initio calculations supported the identification of the most probable tautomeric form. The molecular structure of thiazole derivatives can also influence their ability to form hydrogen bonds and other intermolecular interactions, as seen in the crystal structures of related compounds .

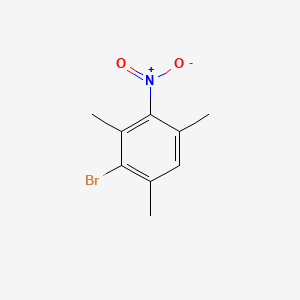

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including N-acylation and cyclocondensation, leading to the formation of bicyclic derivatives and other complex structures . The reactivity of these compounds is influenced by their functional groups and molecular conformation. For example, the regioselective reaction of diesters with benzylamine led to bicyclic derivatives , while the hydrogen bonding patterns in other thiazole derivatives facilitated the formation of dimers and quartets .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as melting points, IR, 1H NMR, 13C NMR, and HRMS, are typically characterized to confirm their structures . These properties are essential for understanding the compound's stability, solubility, and potential interactions with biological targets. The biological activities of thiazole derivatives, including fungicidal and antiviral activities, are systematically evaluated to determine their efficacy and potential as therapeutic agents . The helical oligomers of thiazole-based γ-amino acids also exhibit well-defined structures in various solvents, which is significant for their application in peptide design .

Wissenschaftliche Forschungsanwendungen

Rotameric Structures and Intermolecular Interactions

The study of the rotameric structures of 2,4-disubstituted thiazoles, including derivatives of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid, shows how intermolecular hydrogen bonds influence their molecular conformation. These bonds can stabilize different rotamers, affecting the compound's structural dynamics (Bernès et al., 2002).

Synthesis of Heterocyclic γ-Amino Acids

A significant application of this compound is in the synthesis of heterocyclic γ-amino acids. These acids are crucial in mimicking the secondary structures of proteins, like helices and β-sheets, making them valuable in protein design and drug development (Mathieu et al., 2015).

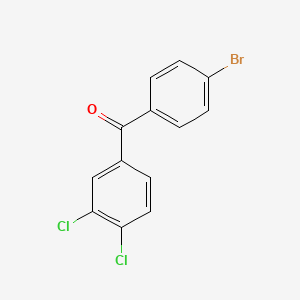

Fungicidal and Antivirus Activities

Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, closely related to the specified compound, have demonstrated promising fungicidal and antivirus activities. This suggests potential applications in developing new strategies for controlling fungi and viruses (Fengyun et al., 2015).

Study of Tautomerism and Vibrational Spectra

Research on tautomerism and vibrational spectra of thiazole derivatives, including 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid, enhances our understanding of their chemical behavior, particularly in terms of tautomeric forms in different states (Nowaczyk et al., 2014).

Synthesis of Heterocyclic Compounds

This compound is involved in the synthesis of various heterocyclic compounds, which are integral in medicinal and organic chemistry. Many of these compounds have shown biological activity and are used as building blocks in organic synthesis (Pogocki & Bobrowski, 2014).

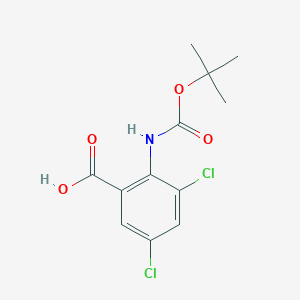

Antimicrobial Activity

Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid exhibit antimicrobial activity. This points to potential applications in developing new antimicrobial agents, particularly against various Gram-positive and Gram-negative bacteria, fungi, and yeasts (Stanchev et al., 1999).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(2,4-dimethoxyanilino)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c1-17-7-3-4-8(10(5-7)18-2)13-12-14-9(6-19-12)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMSFLMPKPHKJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374328 |

Source

|

| Record name | 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid | |

CAS RN |

728918-51-2 |

Source

|

| Record name | 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)